2,4,6-Trimethylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

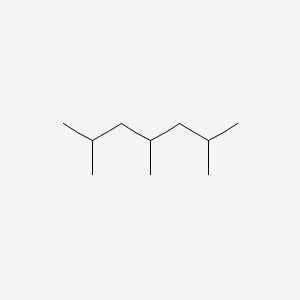

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBBDHDNIXQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180763 | |

| Record name | 2,4,6-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-61-8 | |

| Record name | 2,4,6-Trimethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-trimethylheptane physical and chemical properties

An In-depth Technical Guide to 2,4,6-Trimethylheptane: Properties, Characterization, and Handling

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2613-61-8), a branched-chain alkane with significant applications in research and industry.[1][2] As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical insights into its handling, safety, and analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, moving from its molecular identity to its macroscopic properties and experimental determination. We will cover its structural and physical properties, spectroscopic signature, a detailed experimental protocol for boiling point determination, and essential safety protocols.

Introduction and Molecular Identity

This compound is a saturated hydrocarbon belonging to the alkane family, specifically a decane isomer (C10H22).[1][3] Its branched structure, featuring three methyl groups along a seven-carbon chain, imparts distinct physical properties compared to its straight-chain isomer, n-decane. This branching lowers the melting and boiling points and alters its viscosity and density. These characteristics make it a valuable compound, often utilized as a reference standard in various analytical techniques, including gas chromatography and in studies related to petroleum and environmental analysis.[2][3] Understanding its fundamental properties is crucial for its effective application and safe handling in a laboratory setting.

Molecular Structure and Identifiers

The unique arrangement of atoms in this compound dictates its behavior. The IUPAC name precisely describes the location of the methyl (CH3) substituents at the 2nd, 4th, and 6th carbon positions of the main heptane chain.

Caption: Molecular structure of this compound.

For unambiguous identification and data retrieval, a standardized set of identifiers is used across chemical databases and regulatory frameworks.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2613-61-8 | [3] |

| Molecular Formula | C10H22 | [1][4] |

| Molecular Weight | 142.28 g/mol | [1][4] |

| Canonical SMILES | CC(C)CC(C)CC(C)C | [1][5] |

| InChI | InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | [3][5] |

| InChIKey | YNLBBDHDNIXQNL-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, developing formulations, and ensuring safe handling.

Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 145 to 149 °C | @ 760 mm Hg | [6][7] |

| Flash Point | 36.67 °C (98.00 °F) | Tag Closed Cup | [6] |

| Vapor Pressure | 5.213 mmHg | @ 25 °C (estimated) | [6] |

| Refractive Index | 1.406 | @ 20 °C | [7] |

| Solubility | Insoluble in water (1.2 mg/L @ 25°C, est.); Soluble in alcohol | [6] | |

| logP (o/w) | 5.334 (estimated) | [6] |

Chemical Properties and Reactivity

As a saturated branched alkane, this compound is relatively inert under standard laboratory conditions. Its chemistry is characterized by:

-

Combustion: Like all hydrocarbons, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, releasing significant energy.

-

Free-Radical Halogenation: In the presence of UV light, it can react with halogens (e.g., Cl2, Br2) in a free-radical substitution reaction. The substitution will preferentially occur at the tertiary carbons (positions 2, 4, and 6) due to the higher stability of the resulting tertiary radical intermediate.

-

Stability: It is chemically stable under normal storage and handling conditions, which makes it an excellent reference material and solvent for non-polar compounds.[8] It is incompatible with strong oxidizing agents.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. Key expected peaks include strong C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations for methyl (-CH3) and methylene (-CH2-) groups around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of a doublet around 1370 cm⁻¹ is characteristic of a gem-dimethyl group (isopropyl group), which is present at the end of the chain.[3]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound will fragment in a predictable pattern. The molecular ion peak (M+) at m/z = 142 may be weak or absent. Common fragments would arise from the cleavage of C-C bonds, particularly at the branching points, leading to stable carbocations. Expected fragments include losses of methyl (M-15), ethyl (M-29), propyl (M-43), and isobutyl (M-57) groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR would be complex due to the diastereotopic nature of some protons. However, one would expect to see distinct signals for the different types of methyl protons and methine protons, with chemical shifts in the typical alkane region of ~0.8-1.7 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom, providing clear evidence of the branching structure.

-

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines the determination of the atmospheric boiling point of this compound. This is a fundamental technique for verifying the purity of a liquid sample.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a pure substance, this occurs over a narrow temperature range. A broad boiling range typically indicates the presence of impurities.

Methodology: Simple distillation.

Materials:

-

This compound sample (>95% purity)

-

Round-bottom flask (50 mL)

-

Distillation head (still head)

-

Thermometer (-10 to 200 °C range) with adapter

-

Liebig condenser

-

Receiving flask (25 mL)

-

Heating mantle with controller

-

Boiling chips

-

Clamps and support stands

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Clamp the round-bottom flask securely to a support stand.

-

Sample Preparation: Add ~20 mL of this compound and 2-3 boiling chips to the round-bottom flask. The boiling chips are crucial for preventing bumping and ensuring smooth boiling.

-

Thermometer Placement: Insert the thermometer into the still head. The top of the thermometer bulb must be positioned just below the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid, not the superheated vapor.

-

Condenser Connection: Attach the condenser to the still head and the receiving flask. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain. Water must flow against gravity for efficient cooling.

-

Heating: Place the heating mantle under the flask. Begin heating gently. The goal is a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue monitoring the temperature. For a pure compound, the temperature should remain constant throughout the distillation.

-

Boiling Point Range: Record the temperature range from the first drop until just before the last drop is distilled. Do not distill to dryness to avoid the formation of potentially explosive peroxides and overheating the flask.

-

Shutdown: Once the distillation is complete, turn off and lower the heating mantle. Allow the apparatus to cool completely before disassembly.

Caption: Workflow for boiling point determination via simple distillation.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.

GHS Hazard Classification: [1][9][10]

-

Flammable Liquid and Vapor (Category 3): H226 - Flammable liquid and vapour.[1][9][10]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][9][10]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][9][10]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][9][10]

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[10]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137658, this compound. Retrieved from [Link]

-

NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

The Good Scents Company (n.d.). 2,4,6-trimethyl heptane. Retrieved from [Link]

-

ESSLAB (n.d.). This compound. Retrieved from [Link]

-

Wikidata (2023). This compound (Q5651210). Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: Dodecane (isomers). Retrieved from [Link]

-

Monument Chemical (2018). 2,2,4,6,6- Pentamethylheptane, low peroxide (PMH) Safety Data Sheet. Retrieved from [Link]

Sources

- 1. This compound | C10H22 | CID 137658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. esslabshop.com [esslabshop.com]

- 3. Heptane, 2,4,6-trimethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. carlroth.com [carlroth.com]

- 9. 2613-61-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. monumentchemical.com [monumentchemical.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylheptane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,4,6-trimethylheptane, a highly branched alkane of interest in various fields, including as a reference compound in fuel and lubricant analysis, and as a building block in specialized chemical synthesis. The guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the available synthetic methodologies. We will delve into the strategic considerations for constructing this specific branched alkane, with a primary focus on a robust laboratory-scale synthesis via the Grignard reaction followed by deoxygenation. Industrial-scale processes, namely catalytic alkylation and hydroisomerization, will also be discussed to provide a complete context of its production. This document emphasizes the rationale behind experimental choices, ensuring that the described protocols are not merely procedural but are also grounded in established chemical principles.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. Its highly branched structure imparts specific physical properties, such as a low freezing point and a high octane number, making it a valuable component in fuels and lubricants. In the context of pharmaceutical and fine chemical synthesis, its inert and well-defined structure can be utilized in the development of non-polar solvent systems or as a fragment in the synthesis of more complex molecules. The controlled and selective synthesis of this compound on a laboratory scale is crucial for obtaining high-purity material for research and development purposes.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 2613-61-8 |

| Boiling Point | 144-147 °C |

| Density | 0.722 g/cm³ |

Strategic Overview of Synthetic Approaches

The synthesis of a specific, highly branched alkane like this compound can be approached from several angles. The choice of strategy is often dictated by the desired scale, purity requirements, and available starting materials. The three primary strategies are:

-

Carbon-Carbon Bond Formation followed by Functional Group Removal: This is the most versatile laboratory-scale approach. It involves constructing a precursor molecule with the desired carbon skeleton and a functional group (typically a hydroxyl or carbonyl group) that can be subsequently removed. The Grignard reaction is a classic and powerful tool for this purpose.

-

Catalytic Alkylation: An industrial process where smaller isoparaffins are combined with olefins to produce a mixture of larger, highly branched alkanes. While efficient for large-scale fuel production, it lacks the selectivity for producing a single, specific isomer like this compound in high purity.

-

Hydroisomerization: Another large-scale industrial process that rearranges the carbon skeleton of linear or less-branched alkanes into more highly branched isomers. Similar to alkylation, it typically yields a mixture of products.

This guide will focus on the first strategy, as it offers the highest degree of control and is most applicable to a research and development setting.

Laboratory Synthesis via Grignard Reaction and Deoxygenation

This synthetic route is a two-step process:

-

Step 1: Grignard Reaction to form the tertiary alcohol, 2,4,6-trimethylheptan-4-ol.

-

Step 2: Deoxygenation of the alcohol to yield the final product, this compound.

Caption: Overall synthetic pathway for this compound via Grignard reaction and deoxygenation.

Step 1: Synthesis of 2,4,6-Trimethylheptan-4-ol via Grignard Reaction

The cornerstone of this synthesis is the nucleophilic addition of an isobutyl Grignard reagent to diisobutyl ketone. The Grignard reagent, isobutylmagnesium bromide, is prepared by reacting isobutyl bromide with magnesium metal in an anhydrous ether solvent.[1][2] This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diisobutyl ketone.[3] Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2,4,6-trimethylheptan-4-ol.[4][5][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Isobutyl bromide | 137.02 | 13.70 g (10.7 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 50 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel, place the magnesium turnings.

-

Add a single crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.

-

In the dropping funnel, prepare a solution of isobutyl bromide in 20 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the Grignard reagent, isobutylmagnesium bromide, and should be used immediately in the next step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diisobutyl ketone | 142.24 | 12.8 g (15.8 mL) | 0.09 |

| Anhydrous diethyl ether | 74.12 | 30 mL | - |

| Saturated NH₄Cl (aq) | - | 50 mL | - |

| 1 M HCl (aq) | - | As needed | - |

Procedure:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

In a separate dropping funnel, dissolve diisobutyl ketone in 30 mL of anhydrous diethyl ether.

-

Add the diisobutyl ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

If a large amount of solid magnesium salts remains, add 1 M HCl dropwise until the solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4,6-trimethylheptan-4-ol. The crude product can be purified by vacuum distillation.

Step 2: Deoxygenation of 2,4,6-Trimethylheptan-4-ol

The removal of the hydroxyl group from 2,4,6-trimethylheptan-4-ol can be accomplished through several methods. The choice of method depends on the desired reaction conditions and the availability of reagents. We will detail the Barton-McCombie deoxygenation, a reliable radical-based method.[7][8][9] Alternative methods such as Clemmensen[10][11][12][13][14] or Wolff-Kishner reduction[15][16][17][18][19] of a corresponding ketone are also viable.

This method involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate, followed by radical-induced reduction with a tin hydride.[7]

Caption: Workflow for the Barton-McCombie deoxygenation of 2,4,6-trimethylheptan-4-ol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.05 mol alcohol) | Moles |

| 2,4,6-Trimethylheptan-4-ol | 158.28 | 7.91 g | 0.05 |

| Sodium hydride (60% in mineral oil) | 24.00 | 2.2 g | 0.055 |

| Carbon disulfide | 76.13 | 4.2 g (3.3 mL) | 0.055 |

| Methyl iodide | 141.94 | 7.8 g (3.4 mL) | 0.055 |

| Tributyltin hydride | 291.06 | 16.0 g (14.6 mL) | 0.055 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.82 g | 0.005 |

| Anhydrous THF | - | 100 mL | - |

| Toluene | - | 100 mL | - |

Procedure:

Part A: Xanthate Formation

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride in 50 mL of anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 2,4,6-trimethylheptan-4-ol in 20 mL of anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add carbon disulfide dropwise. The mixture will turn yellow.

-

Stir at room temperature for 2 hours, then add methyl iodide and stir for another 2 hours.

-

Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to give the crude xanthate.

Part B: Radical Reduction

-

Dissolve the crude xanthate in 100 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add tributyltin hydride and AIBN to the solution.

-

Heat the mixture to reflux (approximately 110 °C) for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, eluting with hexanes, to separate the this compound from the tin byproducts.

Industrial Synthesis Methods

For completeness, it is important to understand the large-scale industrial production methods that can generate this compound, albeit typically as part of a mixture.

Catalytic Alkylation

In petroleum refining, alkylation is a key process for producing high-octane gasoline components.[20] It involves the reaction of isobutane with light olefins, such as propylene, in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid. The mechanism proceeds via carbocation intermediates, leading to the formation of a complex mixture of highly branched alkanes, referred to as alkylate. This compound can be a component of this alkylate, but it is not selectively produced.

Hydroisomerization

Hydroisomerization is used to convert linear alkanes (n-paraffins) into branched isomers (isoparaffins) to increase their octane number.[21] The process typically employs bifunctional catalysts, often containing a noble metal (like platinum) on an acidic support (such as a zeolite).[20][21] For example, n-decane could be a feedstock for hydroisomerization to produce various C₁₀ isomers, including this compound. The product distribution is dependent on the catalyst and reaction conditions, and again, a mixture of isomers is typically obtained. Shape-selective zeolites can influence the product distribution, favoring certain isomers based on their molecular dimensions.[20]

Conclusion

The synthesis of this compound can be achieved through various routes, with the choice of method being highly dependent on the desired scale and purity. For laboratory-scale synthesis requiring high purity, the Grignard reaction of isobutylmagnesium bromide with diisobutyl ketone, followed by deoxygenation of the resulting tertiary alcohol, is the most logical and controllable approach. This method allows for the precise construction of the target molecule's carbon skeleton. While industrial processes like catalytic alkylation and hydroisomerization are capable of producing branched C₁₀ alkanes, they lack the selectivity for generating this compound as a single, pure compound. This guide provides a detailed, scientifically-grounded protocol for the laboratory synthesis, offering researchers a practical pathway to obtaining this valuable branched alkane.

References

-

Shape-selective catalysis is an essential topic for fundamental research and industrial application of n-alkane hydroisomerization. Zeolites with a 1D channel are extensively studied, while there are few quantitative reports on the ideal channel size and the accurate size effect on product isomer molecule st. (n.d.). In RSC Publishing. Retrieved from [Link]

-

Diisobutyl Ketone (DIBK) is produced by hydrogenation of phorone or by metal-catalyzed decomposition of isovaleric acid. Diisobutyl Ketone (DIBK) is also a by-product in the manufacture of methyl isobutyl ketone. (n.d.). In Ataman Kimya. Retrieved from [Link]

-

As opposed to thermal cracking governed by free radicals, catalytic cracking proceeds through the formation of ionic species on catalyst surfaces, and produces shorter, but branched-chain (not straight-chain) alkanes by cracking the long straight-chain alkanes. (n.d.). In FSC 432: Petroleum Refining. Retrieved from [Link]

- A process for producing diisobutyl ketone (DIBK) which includes bringing together triacetone dialcohol (TDA) and a bifunctional catalyst that can perform a dehydration and hydrogenation reaction is described. (2014, August 19). Google Patents.

-

Synthesis of diisobutylketone. (n.d.). In PrepChem.com. Retrieved from [Link]

-

Cracking Alkanes. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Barton-McCombie deoxygenation. (n.d.). In chemeurope.com. Retrieved from [Link]

- An improved method for the manufacture of MIBK and DIBK from DMK and/or IPA, by reacting, in the presence of an aldol condensation catalyst, a gaseous mixture comprising hydrogen and DMK and/or IPA. (2010, August 3). Google Patents.

-

Barton–McCombie deoxygenation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Cracking and related refinery processes. (n.d.). In The Essential Chemical Industry. Retrieved from [Link]

-

Barton-McCombie Reaction: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]

-

Reforming is generally used to turn smaller straight chain alkanes into branched or cyclic hydrocarbons of the same size. (n.d.). In chemrevise.org. Retrieved from [Link]

-

Barton-McCombie Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Wolff-Kishner Reduction: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]

-

Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved from [Link]

-

CRACKING ALKANES. (n.d.). In Chemguide. Retrieved from [Link]

-

What is Clemmensen Reduction? (n.d.). In BYJU'S. Retrieved from [Link]

-

Clemmensen reduction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Clemmensen Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Addition of a Grignard to a Ketone. (n.d.). In Utah Tech University. Retrieved from [Link]

-

EXPERIMENT SEVEN. (n.d.). In ResearchGate. Retrieved from [Link]

-

The Clemmensen Reduction. (2024, April 16). In Juniper Publishers. Retrieved from [Link]

-

Clemmensen Reduction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Wolff-Kishner Reduction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Wolff-Kishner Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Experiment 25 – The Grignard Reaction. (n.d.). In Unknown Source. Retrieved from [Link]

- The Reducing Action of Grignard Reagents: The Action of Isobutyl Magnesium Bromide on Ketones. (1939). In Google Books.

-

A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. (2025, September 17). In Filo. Retrieved from [Link]

-

Isobutyl magnesium bromide with dry ether and absolute alcohol gives. (n.d.). In Vedantu. Retrieved from [Link]

-

reaction of aldehydes and ketones with grignard reagents. (n.d.). In Chemguide. Retrieved from [Link]

-

2,4,6-Trimethylheptanal. (n.d.). In PubChem. Retrieved from [Link]

-

4-Heptanol, 2,4,6-trimethyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

-

2,4,6-trimethylheptan-4-ol (C10H22O). (n.d.). In PubChemLite. Retrieved from [Link]

-

4-Heptanol, 2,4,6-trimethyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

- A process for the preparation of 2,4,6-trimethylphenol by reacting a phenol... (1976, July 6). Google Patents.

-

(2S,4R)-2,4,6-trimethylheptan-1-ol. (n.d.). In PubChem. Retrieved from [Link]

-

mesitaldehyde. (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

-

2,2,4-Trimethylheptan-4-ol. (n.d.). In PubChem. Retrieved from [Link]

- 2,4,6-trimethylaniline synthesis method. (2006, July 12). Google Patents.

Sources

- 1. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 2. Isobutylmagnesium Bromide | 926-62-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]

- 5. PubChemLite - 2,4,6-trimethylheptan-4-ol (C10H22O) [pubchemlite.lcsb.uni.lu]

- 6. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 9. Barton-McCombie Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. Clemmensen Reduction [organic-chemistry.org]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Wolff-Kishner Reduction [organic-chemistry.org]

- 20. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Isomers and Structure of 2,4,6-Trimethylheptane: A Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-trimethylheptane, a branched alkane with relevance in advanced chemical synthesis and potential applications in the pharmaceutical sciences. We will delve into its isomeric landscape, detailed structural analysis, synthesis strategies, reactivity, and its emerging role in drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

The Structural Landscape of this compound and Its Isomers

This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₀H₂₂. It is one of the 75 constitutional isomers of decane.[1][2][3] The unique branching pattern of this compound imparts specific physical and chemical properties that distinguish it from its linear counterpart, n-decane, and its other branched isomers.

Nomenclature and Structural Elucidation

The systematic IUPAC name, this compound, precisely defines its structure: a seven-carbon main chain (heptane) with three methyl (CH₃) substituents located at the second, fourth, and sixth carbon atoms.[4]

Structure of this compound:

An essential structural feature of this compound is the absence of any chiral centers. A chiral center is a carbon atom attached to four different substituent groups. In this compound, the carbon atoms at positions 2 and 6 are each bonded to two identical methyl groups, and the carbon at position 4 is bonded to two identical ethyl groups when considering the entire substituent. Therefore, the molecule is achiral and does not exhibit optical isomerism.

Constitutional Isomers of Decane (C₁₀H₂₂)

The isomeric complexity of decane is vast, with 75 constitutional isomers. These isomers share the same molecular formula but differ in the connectivity of their carbon atoms, leading to a wide range of physical properties such as boiling points and densities.[5][6] This diversity is critical in applications where specific physicochemical properties are required, such as in fuel chemistry and as specialized solvents.

A comprehensive list of decane isomers is extensive and can be found in various chemical databases. The isomers are systematically named based on the longest carbon chain and the position of the alkyl substituents.

Stereoisomerism in Trimethylheptane Isomers

While this compound itself is achiral, other constitutional isomers of trimethylheptane, such as 3,4,5-trimethylheptane, do exhibit stereoisomerism. For instance, 3,4,5-trimethylheptane has three chiral centers, leading to the possibility of multiple stereoisomers, including enantiomers and diastereomers.[7][8] Understanding the stereochemistry of these related isomers is crucial in fields like medicinal chemistry, where the three-dimensional arrangement of atoms can dramatically affect a molecule's biological activity.

Physicochemical and Spectroscopic Properties of this compound

The physical and spectroscopic properties of this compound are well-documented and serve as a basis for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [9] |

| Molecular Weight | 142.28 g/mol | [9] |

| CAS Number | 2613-61-8 | [9][10] |

| Boiling Point | ~173 °C | [9] |

| Density | ~0.72 g/cm³ | [9] |

| Flash Point | 36.67 °C | [11] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. Below is a detailed analysis of the expected spectra for this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13][14][15][16]

-

¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the number of unique proton environments is limited. We would anticipate signals for the methyl protons (at C1, C7, and the methyl groups at C2, C4, and C6), the methine protons (at C2, C4, and C6), and the methylene protons (at C3 and C5). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the structure.

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum will show a unique signal for each non-equivalent carbon atom. Due to symmetry, the number of signals will be less than the total number of carbon atoms. We would expect to see distinct peaks for the methyl, methylene, and methine carbons. The chemical shifts of these signals are indicative of their local electronic environment.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.[2][17][18] In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio of 142. The fragmentation pattern is characteristic of branched alkanes, with cleavage preferentially occurring at the branching points to form stable carbocations. Common fragments would include the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and isobutyl (M-57) groups.

Expected Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared spectroscopy is used to identify the functional groups present in a molecule.[6][19][20][21] As an alkane, the IR spectrum of this compound is relatively simple and is characterized by:

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations: Absorptions around 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1380 cm⁻¹ (characteristic of methyl groups). The presence of an isopropyl group (at both ends of the molecule) would likely result in a characteristic doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

Synthesis and Reactivity

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes like this compound can be approached through several methods, ranging from large-scale industrial processes to more controlled laboratory syntheses.

-

Alkylation: In the petroleum industry, alkylation is a key process for producing high-octane gasoline components.[21][22] It typically involves the reaction of isobutane with light olefins (like propene and butenes) in the presence of a strong acid catalyst (e.g., H₂SO₄ or HF). This process generates a complex mixture of highly branched alkanes.

-

Isomerization: Straight-chain alkanes can be converted into their branched isomers through catalytic isomerization, which also aims to improve the octane number of gasoline.[17]

For research purposes requiring high purity, more specific synthetic routes are employed.

-

Grignard Reactions: A versatile method for forming carbon-carbon bonds involves the reaction of a Grignard reagent with a suitable carbonyl compound, followed by dehydration and hydrogenation.[16][23][20] For example, a Grignard reagent could be added to a ketone to create a tertiary alcohol, which can then be dehydrated to an alkene and subsequently hydrogenated to the desired branched alkane.

General Workflow for Grignard-based Synthesis:

Caption: A generalized workflow for the synthesis of branched alkanes using a Grignard reagent.

-

Dithiane Chemistry: The alkylation of 1,3-dithianes provides a powerful method for the synthesis of complex carbon skeletons, including highly branched alkanes.[24][18] This approach offers good control over the construction of the target molecule.

Reactivity of this compound

Alkanes are generally considered to be chemically inert due to the strength and nonpolar nature of their C-C and C-H bonds. However, under specific conditions, they can undergo several types of reactions.

-

Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism to form haloalkanes. The reaction with this compound would yield a mixture of monochlorinated or monobrominated products, with the substitution occurring at different carbon atoms. The selectivity of the halogenation depends on the halogen used, with bromine being more selective for substitution at the more substituted carbon atoms.

-

Oxidation (Combustion): Complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water, releasing a significant amount of energy. Incomplete combustion can lead to the formation of carbon monoxide and soot. Autoxidation at lower temperatures can lead to the formation of hydroperoxides.[15]

-

Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C and C-H bonds in this compound can break, leading to a mixture of smaller alkanes and alkenes.[4][13][19] This process is fundamental in the petroleum industry for producing more valuable, smaller hydrocarbons. The rate of pyrolysis tends to increase with branching in the alkane.[4][13]

Applications in Pharmaceutical Research and Development

While direct applications of this compound as an active pharmaceutical ingredient (API) are not established, its structural features and those of its isomers are relevant to the pharmaceutical industry in several key areas.

Role as a Hydrophobic Scaffold or Tag

The highly branched and lipophilic nature of structures like this compound makes them attractive as hydrophobic scaffolds or tags in drug design.[1][3][5][7]

-

Hydrophobic Tagging (HyT): This emerging strategy in targeted protein degradation utilizes small molecules composed of a ligand for a protein of interest, a linker, and a hydrophobic moiety.[1][3][7] The hydrophobic tag can induce the degradation of the target protein through various cellular mechanisms. The design of novel hydrophobic tags is an active area of research, and branched alkyl groups can be incorporated to fine-tune the physicochemical properties and degradation efficacy of these molecules.

Use as Solvents and in Drug Delivery

Highly branched alkanes can serve as non-polar, inert solvents in certain pharmaceutical manufacturing processes. Their low reactivity and specific solubility characteristics can be advantageous. Furthermore, the principles of hydrophobicity embodied by these molecules are central to the design of lipid-based drug delivery systems, such as nanoemulsions and solid lipid nanoparticles, which are used to improve the bioavailability of poorly water-soluble drugs. Semifluorinated alkanes, which share structural similarities with branched alkanes, are being explored as novel drug carriers.

Analytical Reference Standards

Pure isomers of hydrocarbons, including this compound, are essential as analytical reference standards in various quality control and research applications.

-

Internal Standards in Bioanalysis: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting for variations in sample preparation and instrument response.[22] While stable isotope-labeled analogs are the gold standard, structurally similar compounds can also be used. A highly pure, well-characterized branched alkane could potentially serve as an internal standard in specific non-polar analytical methods.

Experimental Protocols

Protocol for GC-MS Analysis of Trimethylheptane Isomers

This protocol provides a general framework for the separation and identification of trimethylheptane isomers using gas chromatography-mass spectrometry (GC-MS).

Objective: To separate and identify this compound and its isomers in a mixture.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-1ms or equivalent)

-

Helium (carrier gas)

-

Syringe for sample injection

-

Standard solutions of trimethylheptane isomers in a volatile solvent (e.g., hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution (1-10 ppm) of the sample mixture in hexane.

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Hold: 5 minutes at 150 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-200

-

-

Data Acquisition: Inject the sample and acquire the data.

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak and compare it to a reference library (e.g., NIST) to identify the isomers.

-

The elution order on a non-polar column is generally related to the boiling point of the isomers, with more branched isomers often eluting earlier.

-

Conclusion

This compound, as a representative highly branched alkane, offers a fascinating case study in isomerism, structure-property relationships, and the nuanced reactivity of saturated hydrocarbons. For researchers in the pharmaceutical sciences, an in-depth understanding of such molecules extends beyond their basic chemical properties. The principles of hydrophobicity and steric hindrance, which are elegantly demonstrated in the structure of this compound and its isomers, are fundamental to modern drug design, influencing everything from receptor binding and membrane permeability to the development of novel therapeutic modalities like hydrophobic tagging. As the quest for more effective and specific drugs continues, the creative application of fundamental organic chemistry principles, exemplified by the study of molecules like this compound, will undoubtedly play a pivotal role.

References

A comprehensive list of references is provided in the final section of this document.

Sources

- 1. Hydrophobic tagging of small molecules: an overview of the literature and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H22 | CID 137658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 16. instanano.com [instanano.com]

- 17. researchgate.net [researchgate.net]

- 18. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 19. Research advances in small-molecule hydrophobic tagging protein degraders [jcpu.cpu.edu.cn]

- 20. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. researchgate.net [researchgate.net]

- 23. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. A Comprehensive Guide to FTIR Analysis | アジレント [agilent.com]

An In-depth Technical Guide to the Mass Spectrum and Fragmentation of 2,4,6-Trimethylheptane

Introduction: The Analytical Challenge of Branched Alkanes

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of scientific advancement. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information.[1] When coupled with gas chromatography (GC-MS), it becomes a particularly powerful tool for the analysis of volatile and semi-volatile compounds.[1]

This guide delves into the specific case of 2,4,6-trimethylheptane, a branched alkane, to illustrate the principles of electron ionization (EI) mass spectrometry and the logic behind its fragmentation patterns. Understanding the fragmentation of such molecules is not merely an academic exercise; it is crucial for identifying isomeric impurities, characterizing complex hydrocarbon mixtures, and elucidating the structure of unknown compounds in various matrices. Branched alkanes, unlike their straight-chain counterparts, exhibit unique fragmentation behaviors that, when properly interpreted, provide a clear fingerprint of their structure.

Core Principles of Branched Alkane Fragmentation

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+).[2][3] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The fragmentation of branched alkanes is governed by a fundamental principle: the propensity to form the most stable carbocation.[4]

The stability of carbocations follows the order: tertiary > secondary > primary.[2] This principle dictates that C-C bond cleavage will preferentially occur at branch points, as this leads to the formation of more stable secondary or tertiary carbocations.[2] Consequently, the mass spectra of branched alkanes are often characterized by:

-

A weak or absent molecular ion peak: The high stability of the potential fragment carbocations drives rapid fragmentation, diminishing the abundance of the intact molecular ion.[5]

-

Prominent fragment ions: The spectrum is dominated by peaks corresponding to the most stable carbocations that can be formed from the parent structure.

-

Loss of the largest alkyl group: At a branching point, the cleavage that results in the loss of the largest possible alkyl radical is often favored, as this leads to a more stabilized carbocation.

Mass Spectrum of this compound: A Detailed Analysis

The mass spectrum of this compound (C₁₀H₂₂) provides a clear illustration of these principles. With a molecular weight of 142.28 g/mol , the molecular ion peak at m/z 142 is expected to be of very low abundance or entirely absent.[6][7][8] The spectrum is instead defined by a series of characteristic fragment ions resulting from cleavages at the branched carbon atoms (C2, C4, and C6).

Data Presentation: Key Fragment Ions

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[6]

| m/z | Proposed Fragment Ion | Structure of Cation | Relative Intensity |

| 43 | Isopropyl cation | [CH(CH₃)₂]⁺ | High |

| 57 | sec-Butyl cation | [CH(CH₃)CH₂CH₃]⁺ | High |

| 71 | Isoamyl cation | [CH₂CH(CH₃)CH₂CH₃]⁺ | Moderate |

| 85 | C₆H₁₃⁺ | Complex mixture | Moderate |

| 99 | C₇H₁₅⁺ | Complex mixture | Low |

Interpretation of the Fragmentation Pattern

The structure of this compound offers several points for favorable fragmentation. The molecule has three tertiary carbons, which are prime locations for bond cleavage to generate stable carbocations.

Formation of the m/z 43 ion (Isopropyl cation): Cleavage of the C2-C3 bond results in the formation of a stable isopropyl cation and a C₇H₁₅ radical. This is a highly favored fragmentation pathway due to the stability of the secondary carbocation.

Formation of the m/z 57 ion (sec-Butyl cation): Cleavage at the C4 position can lead to the formation of a sec-butyl cation through the loss of a C₆H₁₃ radical. This is another highly probable fragmentation due to the formation of a stable secondary carbocation.

Formation of the m/z 71 and 85 ions: These ions arise from cleavages at the C4 and C6 positions, respectively, often involving rearrangements. For instance, cleavage at C4 can also lead to the formation of a C₅H₁₁⁺ ion (m/z 71). Similarly, fragmentation at the C6 position can generate a C₆H₁₃⁺ ion (m/z 85).

The following diagram illustrates the primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Acquiring the Mass Spectrum of this compound

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Sample Dissolution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent such as hexane or dichloromethane to create a 1 mg/mL stock solution.

-

Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Final Sample Preparation: Transfer the final diluted sample to a 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most standard capillary columns. |

| GC Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) | Provides good separation of alkanes based on boiling point. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates the analyte from any potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for volatile organic compounds. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Maintains the integrity of the ions. |

| Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |

| Scan Range | m/z 35-300 | Covers the expected molecular ion and fragment ions. |

| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |

Data Acquisition and Analysis

-

Sequence Setup: Create a sequence in the instrument control software including a solvent blank, the series of calibration standards, and the unknown sample(s).

-

Data Acquisition: Run the sequence.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the apex of the peak.

-

Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST).

-

Identify the major fragment ions and correlate them with the known fragmentation pathways.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for GC-MS analysis.

Conclusion: A Self-Validating System for Structural Elucidation

The analysis of this compound by GC-MS serves as an excellent model for understanding the fragmentation of branched alkanes. The principles of carbocation stability provide a robust framework for predicting and interpreting the resulting mass spectra. The experimental protocol outlined in this guide represents a self-validating system. The combination of chromatographic retention time and the unique fragmentation pattern provides a high degree of confidence in the identification of the analyte. By understanding the causality behind the experimental choices and the logic of fragmentation, researchers can effectively utilize mass spectrometry for the structural elucidation of a wide range of organic molecules.

References

-

National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Strickland, J. R., et al. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry, 55(19), 7572-7577. Retrieved from [Link]

-

ResearchGate. (2025). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. Retrieved from [Link]

-

Strickland, J. R., et al. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(19), 7572–7577. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptane, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry Lecture 8. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

MaChemGuy. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heptane, 2,4,6-trimethyl- [webbook.nist.gov]

- 7. Heptane, 2,4,6-trimethyl- [webbook.nist.gov]

- 8. Heptane, 2,4,6-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the NMR and IR Spectral Data of 2,4,6-Trimethylheptane

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,4,6-trimethylheptane. As a branched alkane, its spectral features offer a foundational understanding of how molecular structure dictates spectroscopic output. This document delves into the theoretical underpinnings and practical application of these analytical techniques for the characterization of non-functionalized hydrocarbons. Detailed experimental protocols, data interpretation, and advanced spectral analysis are presented to serve as a valuable resource for researchers in organic chemistry and drug development, where the precise identification of molecular scaffolds is paramount.

Introduction to Spectroscopic Analysis of Alkanes

Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, are often considered the simplest class of organic molecules. However, their structural diversity, particularly in branched isomers, presents a unique challenge and opportunity for spectroscopic characterization. Infrared (IR) spectroscopy provides critical information about the vibrational modes of C-H and C-C bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the electronic environment of individual carbon and hydrogen atoms, revealing the intricate connectivity of the molecular framework.

This guide focuses on this compound (C₁₀H₂₂), a branched-chain alkane, to illustrate the principles of IR and NMR spectroscopy in the context of a non-polar, saturated hydrocarbon. Understanding the spectral characteristics of such a molecule is fundamental for the structural elucidation of more complex molecules where alkyl chains are prevalent.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy of alkanes is dominated by absorptions arising from C-H stretching and bending vibrations. The C-C stretching and bending bands are typically weak and fall in the fingerprint region, making them less diagnostic.[1]

Analysis of the IR Spectrum

The gas-phase IR spectrum of this compound, provided by the National Institute of Standards and Technology (NIST), exhibits characteristic alkane absorptions.[2]

Table 1: Prominent IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2960-2870 | C-H Stretching | Strong and sharp absorptions characteristic of sp³ C-H bonds.[3] |

| ~1465 | C-H Bending (Scissoring) | Associated with methylene (-CH₂-) groups. |

| ~1380 and ~1365 | C-H Bending (Rocking) | The doublet is characteristic of a gem-dimethyl group (isopropyl).[1] |

The most prominent features in the IR spectrum of this compound are the strong C-H stretching vibrations just below 3000 cm⁻¹. The presence of a distinct doublet around 1380 cm⁻¹ and 1365 cm⁻¹ is a strong indicator of the isopropyl groups present at the ends of the molecule. The C-H bending of the methylene groups appears around 1465 cm⁻¹.

Experimental Protocol for Acquiring a Neat Liquid IR Spectrum

For a liquid sample like this compound, a "neat" spectrum can be obtained without the use of a solvent.[4]

Materials:

-

FTIR Spectrometer

-

Two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Kimwipes

-

Acetone (for cleaning)

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone and gently wipe them with a Kimwipe.

-

Using a Pasteur pipette, place a single drop of this compound onto the center of one salt plate.[4]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates. Avoid trapping air bubbles.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (if not already done).

-

Acquire the sample spectrum.

-

After analysis, clean the salt plates thoroughly with acetone and return them to a desiccator to prevent fogging from atmospheric moisture.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy of alkanes typically shows signals in the upfield region of the spectrum (usually 0.7-1.5 ppm).[5] The chemical shift is influenced by the degree of substitution on the carbon atom to which the proton is attached.

Predicted ¹H NMR Spectral Data for this compound

Due to the unavailability of an experimental spectrum in public databases, a predicted ¹H NMR spectrum was generated using online prediction tools.[2][6] The structure of this compound, with its distinct proton environments, leads to a complex but interpretable spectrum.

Caption: Labeled proton environments in this compound.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To |

| Hₐ, Hₕ, Hᵢ, Hⱼ, Hₖ | ~0.85-0.95 | Doublet | 18H | H₂, H₄, H₆ |

| H₂, H₆ | ~1.5-1.7 | Multiplet | 2H | Hₐ, Hₕ, H₃, H₅, Hⱼ, Hₖ |

| H₄ | ~1.7-1.9 | Multiplet | 1H | Hᵢ, H₃, H₅ |

| H₃, H₅ | ~1.1-1.3 | Multiplet | 4H | H₂, H₄, H₆ |

Note: Due to structural similarities and potential for overlapping signals, the methylene (H₃, H₅) and methine (H₂, H₄, H₆) protons are likely to produce complex, overlapping multiplets that may be difficult to resolve in a 1D spectrum.

Interpretation of Splitting Patterns

The splitting patterns in branched alkanes can be complex due to multiple, non-equivalent neighboring protons.[7] The n+1 rule is a starting point, but in cases of complex coupling, the resulting signal is often a multiplet.[8] For instance, the methine proton at C4 is coupled to the protons on C3, C5, and its methyl group, leading to a complex multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For alkanes, ¹³C chemical shifts typically appear in the range of 10-60 ppm.[9]

Predicted ¹³C NMR and DEPT Spectral Data

A predicted ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 spectra, provides a comprehensive picture of the carbon skeleton.[2][6]

Caption: Labeled carbon environments in this compound.

Table 3: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Carbon Type |

| C1, C7, C8, C9, C10 | ~22-25 | No Signal | Positive | CH₃ |

| C3, C5 | ~45-50 | No Signal | Negative | CH₂ |

| C2, C6 | ~28-32 | Positive | Positive | CH |

| C4 | ~35-40 | Positive | Positive | CH |

Note: The exact chemical shifts can vary based on the prediction algorithm and solvent effects.

The DEPT-135 spectrum is particularly useful for distinguishing between CH, CH₂, and CH₃ groups.[10] CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. The DEPT-90 spectrum exclusively shows CH signals.[10] This allows for the unambiguous assignment of the different carbon types in this compound.

Advanced 2D NMR Techniques for Structural Elucidation

For complex molecules like this compound, 2D NMR experiments such as COSY and HSQC are invaluable for confirming structural assignments.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[11] In the COSY spectrum of this compound, cross-peaks would be expected between the methine protons and the protons of their adjacent methylene and methyl groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms.[11] Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra.

Experimental Protocol for Acquiring NMR Spectra

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.

Materials:

-

NMR Spectrometer

-

High-quality 5 mm NMR tube and cap

-

Deuterated solvent (e.g., CDCl₃)

-

Pasteur pipette

-

Vial

-

Kimwipes

Procedure:

-

Sample Preparation:

-

For a ¹H NMR spectrum, prepare a solution of approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[12] For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.[12]

-

Ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set up the desired experiment (e.g., standard 1D proton, 1D carbon with proton decoupling, DEPT, COSY, HSQC) with appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the data.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Phase the spectrum.

-

Reference the spectrum (typically to the residual solvent peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, splitting patterns, and integrations to elucidate the structure.

-

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

The spectroscopic analysis of this compound serves as an excellent case study for the application of IR and NMR techniques to the structural elucidation of branched alkanes. The IR spectrum provides key functional group information, specifically the presence of sp³ C-H bonds and gem-dimethyl groups. The ¹H and ¹³C NMR spectra, even when predicted, offer a detailed map of the proton and carbon environments, respectively. Advanced techniques such as DEPT and 2D NMR are essential for resolving ambiguities and confirming the connectivity of the carbon skeleton. The protocols and interpretive strategies outlined in this guide provide a robust framework for the characterization of similar aliphatic compounds, which is a fundamental skill for researchers in organic synthesis and medicinal chemistry.

References

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Alkanes." UCLA Chemistry and Biochemistry. [Link]

-

Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. "this compound." NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. "IR Spectroscopy of Liquids." Organic Chemistry at CU Boulder. [Link]

-

NMRDB.org. "Simulate and predict NMR spectra." NMRDB.org. [Link]

-

NMRium. "Predict - NMRium demo." NMRium. [Link]

-

Massachusetts Institute of Technology. "FT-NMR Sample Preparation Guide." MIT OpenCourseWare. [Link]

-

ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog. [Link]

-

PubChem. "this compound." National Center for Biotechnology Information. [Link]

-

Patiny, L. "Simulate and predict NMR spectra." nmrdb.org. [Link]

-

Chemistry LibreTexts. "DEPT C-13 NMR Spectroscopy." Chemistry LibreTexts. [Link]

-

Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure. [Link]

-

University of Colorado Boulder. "More complex splitting patterns." Organic Chemistry at CU Boulder. [Link]

-

ResearchGate. "How to prepare a liquid sample for FTIR spectrum?" ResearchGate. [Link]

-

California State University, Stanislaus. "ANALYSIS OF 1H NMR SPECTRA." CSU Stanislaus. [Link]

-

OpenOChem. "Alkanes." OpenOChem Learn. [Link]

-

Fiveable. "More Complex Spin–Spin Splitting Patterns." Fiveable. [Link]

-

Chemistry with Caroline. "How to Interpret Splitting in the 1H NMR (O Chem)." YouTube. [Link]

-

Shimadzu. "Liquid Samples." Shimadzu Corporation. [Link]

-

Oregon State University. "13C NMR Chemical Shifts." Oregon State University Chemistry. [Link]

-

Chemistry Connected. "NMR shifts - 13C.cdx." Chemistry Connected. [Link]

-

University of Calgary. "13C NMR Spectroscopy." University of Calgary Chemistry. [Link]

-

ResearchGate. "13. 13C Chemical Shifts of Organic Compounds." ResearchGate. [Link]

-

Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma. [Link]

-

University of Regensburg. "DEPT 13 C-NMR Spectra." University of Regensburg. [Link]

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Technical Guide: Evaluating the Purity of Coriandrum sativum Leaf Oil and Investigating the Origins of Atypical Compounds

A Senior Application Scientist's Field-Proven Perspective on the Reported Presence of 2,4,6-Trimethylheptane

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Question of this compound in Cilantro Leaf Oil

In the analytical sciences, particularly in the characterization of natural products, an unexpected finding often prompts a deeper investigation that reinforces the fundamentals of our methodologies. The query regarding the natural occurrence of this compound in cilantro (Coriandrum sativum) leaf oil presents such a case. A thorough review of extensive peer-reviewed literature reveals a well-documented and consistent profile of cilantro leaf essential oil. This guide will demonstrate that this compound is not a recognized natural constituent of this essential oil.

Instead of a simple confirmation, this guide provides a more valuable service: a technical deep-dive into the established chemical composition of C. sativum leaf oil, a rigorous protocol for its analysis, and a critical evaluation of how an atypical compound like a branched-chain alkane could erroneously be associated with it. We will explore the principles of good laboratory practice, the importance of recognizing analytical artifacts, and the biosynthetic pathways that make the natural presence of such a compound in cilantro highly improbable. This document serves as both a reference for the authentic composition of cilantro oil and a manual for troubleshooting and ensuring the integrity of essential oil analyses.

Part 1: The Established Volatile Profile of Coriandrum sativum Leaf Oil

The aromatic profile of fresh cilantro leaves is markedly different from that of its seeds. While the seed oil is rich in monoterpenes and their oxygenated derivatives like linalool, the leaf oil is dominated by a distinct class of aliphatic aldehydes.[1][2] This "stink bug smell," as it is sometimes described, is primarily due to (E)-2-alkenals and other related aldehydes.[1]

Numerous gas chromatography-mass spectrometry (GC-MS) studies have consistently identified a core set of volatile compounds. Although quantitative variations exist due to factors like plant age, geographical origin, and extraction method, the qualitative profile remains largely consistent.[3][4]

Table 1: Major and Minor Volatile Constituents of Coriandrum sativum Leaf Essential Oil

| Compound Class | Major Constituents (>2.0%) | Typical % Range | Minor Constituents (<2.0%) |

| Aliphatic Aldehydes | (E)-2-Decenal[3][4][5][6] | 29 - 47% | Decanal[3][6] |